1-(2-Bromo-6-chlorophenyl)-2,2-dichloroethanol
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Overview
Description
1-(2-Bromo-6-chlorophenyl)-2,2-dichloroethanol is an organic compound that belongs to the class of halogenated phenyl alcohols It is characterized by the presence of bromine, chlorine, and dichloroethanol groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-6-chlorophenyl)-2,2-dichloroethanol typically involves the halogenation of a phenyl ring followed by the introduction of the dichloroethanol group. One common method includes the bromination and chlorination of phenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the selective introduction of halogen atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using specialized reactors. The reaction conditions are optimized to maximize yield and purity. The final product is often purified through recrystallization or distillation techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-6-chlorophenyl)-2,2-dichloroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less halogenated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of less halogenated alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-Bromo-6-chlorophenyl)-2,2-dichloroethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-6-chlorophenyl)-2,2-dichloroethanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(2-Bromo-6-chlorophenyl)prop-2-en-1-ol
- 1-(2-Bromo-6-chlorophenyl)indolin-2-one
- 2-Bromo-6-chlorophenacyl bromide
Comparison: 1-(2-Bromo-6-chlorophenyl)-2,2-dichloroethanol is unique due to the presence of both bromine and chlorine atoms along with the dichloroethanol group. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of the dichloroethanol group can influence the compound’s solubility and interaction with other molecules, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C8H6BrCl3O |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-(2-bromo-6-chlorophenyl)-2,2-dichloroethanol |
InChI |
InChI=1S/C8H6BrCl3O/c9-4-2-1-3-5(10)6(4)7(13)8(11)12/h1-3,7-8,13H |
InChI Key |
HPFSSXPNUNVPIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(C(Cl)Cl)O)Cl |
Origin of Product |
United States |
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